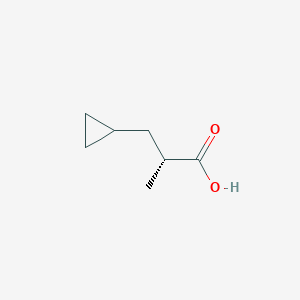![molecular formula C11H23BO2Si B13459633 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- CAS No. 165904-19-8](/img/structure/B13459633.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is a boron-containing compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- typically involves the reaction of pinacolborane with trimethylsilylacetylene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes and alkynes.
Borylation: Formation of carbon-boron bonds, often catalyzed by transition metals.
Coupling Reactions: Formation of carbon-carbon bonds through palladium or copper-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Hydroboration: Typically involves the use of transition metal catalysts such as rhodium or iridium.
Borylation: Often uses palladium or nickel catalysts in the presence of ligands.
Coupling Reactions: Commonly employs palladium or copper catalysts with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Hydroboration: Produces organoboranes, which can be further oxidized to alcohols.
Borylation: Yields boronic esters or acids, which are valuable intermediates in organic synthesis.
Coupling Reactions: Forms biaryl compounds, which are important in pharmaceuticals and materials science.
科学研究应用
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and imaging agents.
Medicine: For the synthesis of boron neutron capture therapy agents.
Industry: In the production of advanced materials and polymers.
作用机制
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- involves the formation of stable carbon-boron bonds. The boron atom in the compound acts as an electrophile, facilitating the addition to nucleophilic carbon atoms. This reactivity is enhanced by the presence of the trimethylsilyl group, which stabilizes the intermediate species formed during the reaction.
相似化合物的比较
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Commonly used in borylation and coupling reactions.
Catecholborane: Used in the hydroboration of alkenes and alkynes.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is unique due to its high stability and reactivity, which makes it a versatile reagent in organic synthesis. The presence of the trimethylsilyl group enhances its reactivity and allows for the formation of stable intermediates, making it particularly useful in complex synthetic routes.
属性
CAS 编号 |
165904-19-8 |
|---|---|
分子式 |
C11H23BO2Si |
分子量 |
226.20 g/mol |
IUPAC 名称 |
trimethyl-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane |
InChI |
InChI=1S/C11H23BO2Si/c1-9(15(6,7)8)12-13-10(2,3)11(4,5)14-12/h1H2,2-8H3 |
InChI 键 |
DDTUVLIREHWBTK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



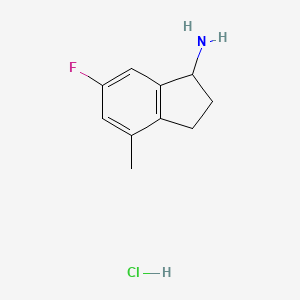
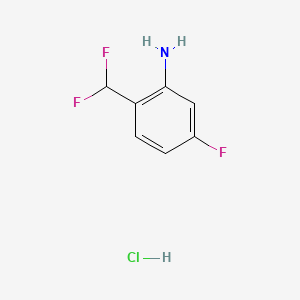
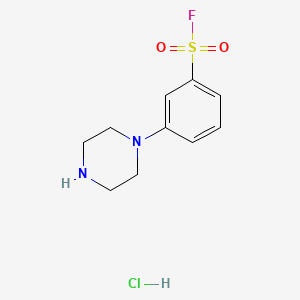
![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
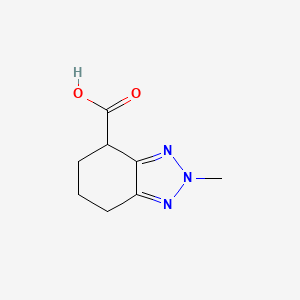
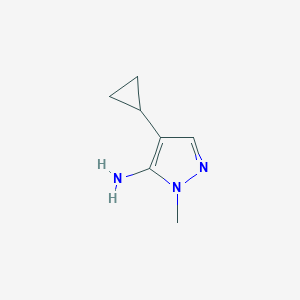

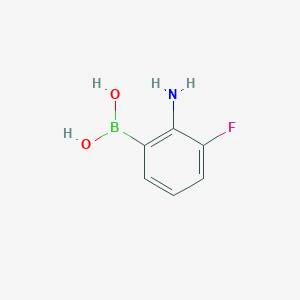

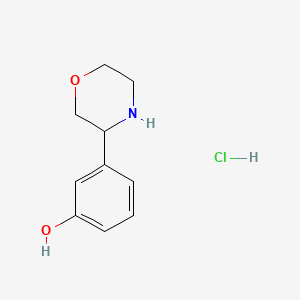
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
